molecular formula C13H20N2O B13231067 1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane

1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane

Cat. No.: B13231067
M. Wt: 220.31 g/mol
InChI Key: KPEZWJHBOSQLCB-UHFFFAOYSA-N
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Description

1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two distinct ring systems, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane involves multiple steps, typically starting with the formation of the pyrrole ring followed by the construction of the spirocyclic system. Common synthetic routes include:

    Cyclization Reactions: Utilizing cyclization reactions to form the spiro linkage.

    Reagents and Conditions: Typical reagents include isopropylamine and various catalysts under controlled temperature and pressure conditions.

    Industrial Production: Industrial methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane can be compared with other spirocyclic compounds:

This comprehensive overview highlights the significance of this compound in scientific research and its potential for future developments.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-(1-propan-2-ylpyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane

InChI

InChI=1S/C13H20N2O/c1-10(2)15-5-3-11(7-15)12-13(8-14-12)4-6-16-9-13/h3,5,7,10,12,14H,4,6,8-9H2,1-2H3

InChI Key

KPEZWJHBOSQLCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=C1)C2C3(CCOC3)CN2

Origin of Product

United States

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